(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid
Overview
Description
“(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” is a chemical compound with the molecular formula C7H7B2F3O4 and a molecular weight of 233.75 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The structure of “(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” has been characterized by IR, 1H NMR, 13C NMR, and MS, and its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
Boronic acids, such as “(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid”, can be used as building blocks and synthetic intermediates . They have been used in various chemical reactions, including functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical And Chemical Properties Analysis
“(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” has a density of 1.49g/cm3, a boiling point of 435.8ºC at 760 mmHg, and a flash point of 217.4ºC . The melting point was not found in the search results.Scientific Research Applications
Comprehensive Analysis of (5-(Trifluoromethyl)-1,3-phenylene)diboronic Acid Applications
Glucose Sensing in Biomedical Research: Diboronic acids are known for their application in glucose sensors due to their ability to bind to diols, such as those found in glucose. This compound could potentially be used in the development of intramolecular charge transfer (ICT) sensors for blood glucose monitoring, which are crucial for diabetes management .
Optical Property Studies: The trifluoromethyl group may influence the optical properties of diboronic acid compounds. Research into acetylated trifluoromethyl diboronic anthracenes suggests potential applications in studying emission and excitation spectra, which could be relevant for developing new fluorescent materials .
Electrochemical Biosensors: Diboronic acids can be used in electrochemical biosensors. A compound like (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid could be immobilized on an electrode to selectively detect glucose or other diol-containing molecules in a signal-increased manner .
Safety and Hazards
“(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, rinse cautiously with water for several minutes. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
[3-borono-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7B2F3O4/c10-7(11,12)4-1-5(8(13)14)3-6(2-4)9(15)16/h1-3,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTMRPLEYJEOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7B2F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660255 | |
Record name | [5-(Trifluoromethyl)-1,3-phenylene]diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid | |
CAS RN |
913835-35-5 | |
Record name | Boronic acid, [5-(trifluoromethyl)-1,3-phenylene]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Trifluoromethyl)-1,3-phenylene]diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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